Hydron;arsorate

Description

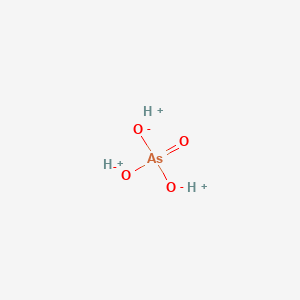

Hydron;arsorate, also known as hydrogen arsenate, is a chemical compound that contains arsenic in its pentavalent state. It is commonly found in various minerals and is known for its toxicity and potential applications in different fields. The compound is represented by the chemical formula HAsO₄²⁻ and is often encountered in its salt forms, such as potassium hydrogen arsenate or sodium hydrogen arsenate.

Properties

CAS No. |

15584-04-0 |

|---|---|

Molecular Formula |

AsO4-3 |

Molecular Weight |

138.919 g/mol |

IUPAC Name |

arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-3 |

InChI Key |

DJHGAFSJWGLOIV-UHFFFAOYSA-K |

SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

Canonical SMILES |

[O-][As](=O)([O-])[O-] |

boiling_point |

Boiling point (-H2O): 160 °C /Hemihydrate/ 120 °C (calculated) |

Color/Form |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/ 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/ Exist only in solution White, crystalline solid |

density |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink Approx 2.2 Relative density (water = 1): 1.9 (calculated) |

melting_point |

35 °C -30 °C (calculated) |

physical_description |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release. Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O. Dry Powder White solid; Commercial grade (75%) is a very pale yellow liquid; [HSDB] Hemihydrate is hygroscopic; [Merck Index] Pale yellow liquid with a light sweet odor; [MSDSonline] Solid COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |

Related CAS |

10102-53-1 (HAsO3) 13453-15-1 (H4As2O7) 7786-36-9 (H5AsO5) |

solubility |

Freely sol in alcohol, glycerol /Hemihydrate/ 302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/ water solubility = 5.9X10+5 mg/l Solubility in water at 20 °C: very good |

vapor_pressure |

Vapor pressure, kPa at 15 °C: 1.3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydron;arsorate can be synthesized through several methods. One common approach involves the reaction of arsenic acid with a base, such as potassium hydroxide or sodium hydroxide, to form the corresponding hydrogen arsenate salt. The reaction is typically carried out in an aqueous solution at room temperature. The general reaction is as follows:

H₃AsO₄ + KOH → KH₂AsO₄ + H₂O

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of the processing of arsenic-containing ores. The ores are treated with acids to extract arsenic, which is then converted into arsenic acid. The arsenic acid is subsequently neutralized with a base to produce hydrogen arsenate salts. This method is efficient and allows for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Hydron;arsorate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arsenate compounds.

Reduction: It can be reduced to form arsenite compounds.

Substitution: It can participate in substitution reactions with other anions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or thiols can be used.

Substitution: Reactions with chloride or sulfate ions can lead to the formation of corresponding arsenate salts.

Major Products Formed

Oxidation: Arsenate compounds (e.g., HAsO₄²⁻ to AsO₄³⁻).

Reduction: Arsenite compounds (e.g., HAsO₄²⁻ to HAsO₃²⁻).

Substitution: Various arsenate salts (e.g., potassium arsenate, sodium arsenate).

Scientific Research Applications

Hydron;arsorate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.

Medicine: Research is conducted on its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the production of pesticides and herbicides, as well as in the treatment of wood to prevent decay.

Mechanism of Action

Hydron;arsorate exerts its effects primarily through its interaction with cellular components. It can inhibit various enzymes by binding to their active sites, disrupting cellular metabolism. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cell damage and apoptosis. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.

Comparison with Similar Compounds

Hydron;arsorate is similar to other arsenate compounds, such as potassium arsenate and sodium arsenate. it is unique in its ability to form stable hydrogen bonds, which can influence its reactivity and interactions with other molecules. Similar compounds include:

- Potassium arsenate (KH₂AsO₄)

- Sodium arsenate (Na₂HAsO₄)

- Calcium arsenate (Ca₃(AsO₄)₂)

These compounds share similar chemical properties but differ in their solubility, stability, and specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.